molecular formula C8H12O4 B1390865 2-Ethyl-2-methyl-5-oxooxolane-3-carboxylic acid CAS No. 38840-97-0

2-Ethyl-2-methyl-5-oxooxolane-3-carboxylic acid

Cat. No. B1390865
CAS RN: 38840-97-0
M. Wt: 172.18 g/mol
InChI Key: BDBXSROXDJGCEC-UHFFFAOYSA-N
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Description

2-Ethyl-2-methyl-5-oxooxolane-3-carboxylic acid is a chemical compound with the molecular formula C8H12O4 and a molecular weight of 172.18 g/mol1. The presence of a carboxylic acid group suggests it could be involved in studies related to metabolism or as a precursor for other molecules1. The oxolane ring system is found in various natural products and pharmaceuticals, so this molecule could be of interest in related research fields1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of 2-Ethyl-2-methyl-5-oxooxolane-3-carboxylic acid. However, the synthesis of similar compounds often involves the use of electrophilic halides transformed into a strongly nucleophilic metal derivative, which then adds to carbon dioxide2.



Molecular Structure Analysis

The InChI code for 2-Ethyl-2-methyl-5-oxooxolane-3-carboxylic acid is InChI=1S/C8H12O4/c1-3-8(2)5(7(10)11)4-6(9)12-8/h5H,3-4H2,1-2H3,(H,10,11)1. This indicates that the molecule contains an oxolane ring, which is a five-membered ring structure containing an oxygen atom1.



Chemical Reactions Analysis

Specific chemical reactions involving 2-Ethyl-2-methyl-5-oxooxolane-3-carboxylic acid are not available in the literature. However, the presence of a carboxylic acid group suggests that it could participate in typical carboxylic acid reactions, such as esterification and amide formation3.



Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Ethyl-2-methyl-5-oxooxolane-3-carboxylic acid are not fully detailed in the literature. However, it is known that the compound has a molecular weight of 172.18 g/mol1.


Scientific Research Applications

Synthesis and Chemical Reactions

  • Phosphine-Catalyzed Annulation : 2-Ethyl-2-methyl-5-oxooxolane-3-carboxylic acid derivatives have been utilized in a phosphine-catalyzed [4 + 2] annulation, resulting in the synthesis of tetrahydropyridines with high yields and diastereoselectivities (Zhu, Lan, & Kwon, 2003).
  • Synthesis of Dihydrorecifeiolide : The compound has played a role in the new synthesis routes for dihydrorecifeiolide, a complex organic compound, demonstrating its versatility in organic synthesis (Milenkov & Hesse, 1986).
  • Chromane Derivatives Study : It has been used in the synthesis and structural study of chromane derivatives, contributing to understanding the conformational aspects of these compounds (Ciolkowski, Małecka, Modranka, & Budzisz, 2009).

Catalysis and Modification

  • Catalyst in Alcohol Oxidation : The compound is involved as a catalyst in the oxidation of alcohols to aldehydes, ketones, carboxylic acids, and enones, showcasing its role in facilitating significant chemical reactions (Uyanik, Akakura, & Ishihara, 2009).
  • Polymer Side Chain Modification : It has been used in the tuning of the lower critical solution temperature (LCST) of poly(2-oxazoline)s, indicating its potential in polymer science and material engineering (Sehlinger, Verbraeken, Meier, & Hoogenboom, 2015).

Biomedical Applications

  • Glycosidase Inhibitory Activities : Derivatives of the compound have been investigated for their inhibitory activity towards glycosidases, highlighting its potential in the development of new therapeutic agents (Moreno‐Vargas, Robina, Demange, & Vogel, 2003).

Miscellaneous Applications

  • Synthesis of Various Organic Compounds : It has been instrumental in the synthesis of various organic compounds, such as 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids, demonstrating its broad applicability in organic chemistry (Mosti, Menozzi, Schenone, Dorigo, Gaion, & Belluco, 1992).

Safety And Hazards

Specific safety and hazard information for 2-Ethyl-2-methyl-5-oxooxolane-3-carboxylic acid is not available. However, general safety measures should always be followed when handling chemical substances.


properties

IUPAC Name

2-ethyl-2-methyl-5-oxooxolane-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O4/c1-3-8(2)5(7(10)11)4-6(9)12-8/h5H,3-4H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDBXSROXDJGCEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C(CC(=O)O1)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyl-2-methyl-5-oxo-tetrahydro-furan-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Ethyl-2-methyl-5-oxooxolane-3-carboxylic acid
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2-Ethyl-2-methyl-5-oxooxolane-3-carboxylic acid

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